molecular formula C17H16ClN3O5S B2809182 3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide CAS No. 1164481-20-2

3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide

Cat. No.: B2809182
CAS No.: 1164481-20-2
M. Wt: 409.84
InChI Key: HJBPBLPAKJCYOE-YBFXNURJSA-N
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Description

The compound “3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide” has a molecular formula of C17H16ClN3O5S . It has an average mass of 409.844 Da and a monoisotopic mass of 409.049927 Da .

Scientific Research Applications

  • Recognition of Hydrophilic Compounds : Sawada et al. (2000) discussed the recognition of hydrophilic amino and N,N-dimethylamino compounds by the self-assembled aggregates of new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer. This study indicated the potential of using similar compounds in selective recognition and transfer of specific molecules from aqueous solutions to organic media (Sawada et al., 2000).

  • Synthesis and Structural Analysis : Yu et al. (2004) synthesized a compound through the Reformatsky reaction involving N-[(4-chlorophenyl)methylene]-4-methylbenzenesulfonamide, indicating the versatility in synthesizing related compounds with distinct structural geometries (Yu et al., 2004).

  • Synthesis and Reaction Studies : Patel et al. (2011) explored the synthesis of compounds through reactions involving 4-chloroaniline and 4-nitrotoluene-2-sulfonyl chloride, leading to derivatives with potential antimicrobial activity. This research demonstrates the chemical versatility and potential applications in antimicrobial studies (Patel et al., 2011).

  • Polymer Science Applications : Hsiao and Huang (1997) researched the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids. This study highlights the application of similar chemical structures in the development of new materials with specific properties, such as solubility and thermal stability (Hsiao & Huang, 1997).

  • Urease Inhibitory Potential : Arshia et al. (2019) synthesized benzophenone sulfonamides hybrids and screened them against the urease enzyme. This indicates the potential application of related compounds in enzymatic inhibition and possibly therapeutic contexts (Arshia et al., 2019).

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-N-(dimethylaminomethylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5S/c1-20(2)11-19-17(22)12-3-8-16(21(23)24)13(9-12)10-27(25,26)15-6-4-14(18)5-7-15/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBPBLPAKJCYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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